Acetone 2,4-Dinitrophenylhydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions under specific conditions to yield the desired products. For instance, di(2-pyridyl) ketone 2,4-dinitrophenylhydrazone (dpkdnph) reacts with [Re(CO)5Cl] in refluxing toluene to form fac-[Re(CO)3(dpkdnph)Cl] in good yield, showcasing the intricate synthesis process involving acetone 2,4-Dinitrophenylhydrazone derivatives (Bakir, 2002).
Molecular Structure Analysis
The structural analysis of these compounds reveals detailed molecular configurations. For example, crystallographic studies on acetone 2,4-dinitrophenylhydrazone show molecules linked by C-H...O hydrogen bonds into dimers, further connected into chains by aromatic pi-pi stacking interactions, highlighting the compound's complex structural aspects (Wardell et al., 2007).
Chemical Reactions and Properties
Acetone 2,4-Dinitrophenylhydrazone-d3 participates in various chemical reactions, showcasing its reactivity and functional versatility. The compound undergoes isomerization and decomposition under acid catalysis, demonstrating its sensitivity to environmental conditions and the importance of controlling reaction parameters for accurate analytical applications (Uchiyama et al., 2007).
Physical Properties Analysis
The physical properties of acetone 2,4-Dinitrophenylhydrazone-d3 derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various research fields. The crystallization and solubility behavior in different solvents play a significant role in the purification and application of these compounds (Ligiéro et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and isomerization behavior, are essential for understanding the compound's applications and limitations in scientific research. The acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones highlight the compound's chemical behavior under different conditions (Uchiyama et al., 2007).
Scientific Research Applications
Quantitative Clinical Diagnostic Analysis
Acetone 2,4-Dinitrophenylhydrazone-d3 is utilized in quantitative clinical diagnostic analysis. A study by (Kalkan et al., 2016) developed a high-performance liquid chromatography (HPLC) method using 2,4-Dinitrophenylhydrazine as a derivatizing reagent for the determination of acetone in human blood. This method offers simplicity, rapidity, sensitivity, and low cost, making it valuable for clinical diagnostics and metabolomic investigations.
Chromatographic Analysis
The compound is significant in chromatographic analysis. For example, (Roberts & Green, 1946) investigated the adsorption of 2,4-Dinitrophenylhydrazine and its derivatives on chromatographic columns, highlighting its role in separating low molecular weight carbonyl compounds. Similarly, (Cardoso et al., 2003) developed an HPLC method for analyzing ketones as their 2,4-dinitrophenylhydrazones in different matrices, demonstrating its utility in analytical chemistry.
Surface Analysis in Electrochemistry
This compound also finds application in electrochemistry. (Fryling et al., 1995) used dinitrophenylhydrazine to form hydrazone derivatives of carbonyl groups on surfaces, aiding in the understanding of electrochemical processes and surface chemistry.
Detection and Analysis in Various Matrices
Acetone 2,4-Dinitrophenylhydrazone-d3 is essential for detecting and analyzing compounds in different matrices. For instance, (Maruo et al., 2018) developed an analytical chip for detecting acetone using a reaction with 2,4-dinitrophenylhydrazine, demonstrating its application in non-invasive diagnostics. Moreover, (Binding et al., 1998) extended the 2,4-dinitrophenylhydrazine derivatization method for determining airborne carbonyl compounds, highlighting its role in environmental monitoring.
Safety And Hazards
Acetone 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-QGZYMEECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone 2,4-Dinitrophenylhydrazone-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.